molecular formula C20H18BrNO4 B15109098 (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

Cat. No.: B15109098
M. Wt: 416.3 g/mol
InChI Key: XDHZQQNLARPCRW-WQRHYEAKSA-N
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Description

(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a complex organic compound that features a benzofuran core with a bromobenzylidene substituent and a diethylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate typically involves multiple steps. One common approach is the condensation of 2-bromobenzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with diethylcarbamoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromobenzylidene moiety may facilitate binding to these targets, while the diethylcarbamate group could enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-bromobenzaldehyde: A simpler compound with similar reactivity but lacking the benzofuran and diethylcarbamate groups.

    3-oxo-2,3-dihydro-1-benzofuran: Shares the benzofuran core but lacks the bromobenzylidene and diethylcarbamate substituents.

    Diethylcarbamoyl chloride: A reagent used in the synthesis of the target compound, containing the diethylcarbamate group.

Uniqueness

(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is unique due to its combination of a bromobenzylidene moiety, a benzofuran core, and a diethylcarbamate group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate

InChI

InChI=1S/C20H18BrNO4/c1-3-22(4-2)20(24)25-14-9-10-15-17(12-14)26-18(19(15)23)11-13-7-5-6-8-16(13)21/h5-12H,3-4H2,1-2H3/b18-11-

InChI Key

XDHZQQNLARPCRW-WQRHYEAKSA-N

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2

Origin of Product

United States

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